
4,4-Bis(carboxymethyl)-5-oxo-1,3-dioxolane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Bis(carboxymethyl)-5-oxo-1,3-dioxolane-2-carboxylic acid is an organic compound with a complex structure that includes multiple carboxyl groups and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(carboxymethyl)-5-oxo-1,3-dioxolane-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with carboxymethylating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.
Chemical Reactions Analysis
Types of Reactions
4,4-Bis(carboxymethyl)-5-oxo-1,3-dioxolane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves replacing one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like hydroxide ions in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or aldehydes.
Scientific Research Applications
4,4-Bis(carboxymethyl)-5-oxo-1,3-dioxolane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4,4-Bis(carboxymethyl)-5-oxo-1,3-dioxolane-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to specific biological outcomes. The exact pathways and targets depend on the context of its application, whether in a chemical reaction or a biological system.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(imidazolyl)diphenyl ether: Used in the synthesis of metal-organic frameworks.
Pinacol boronic esters: Valuable building blocks in organic synthesis.
Uniqueness
4,4-Bis(carboxymethyl)-5-oxo-1,3-dioxolane-2-carboxylic acid is unique due to its specific structure, which includes multiple carboxyl groups and a dioxolane ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.
Properties
CAS No. |
61799-63-1 |
|---|---|
Molecular Formula |
C8H8O9 |
Molecular Weight |
248.14 g/mol |
IUPAC Name |
4,4-bis(carboxymethyl)-5-oxo-1,3-dioxolane-2-carboxylic acid |
InChI |
InChI=1S/C8H8O9/c9-3(10)1-8(2-4(11)12)7(15)16-6(17-8)5(13)14/h6H,1-2H2,(H,9,10)(H,11,12)(H,13,14) |
InChI Key |
HDHCDKASASXRPL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)C1(C(=O)OC(O1)C(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


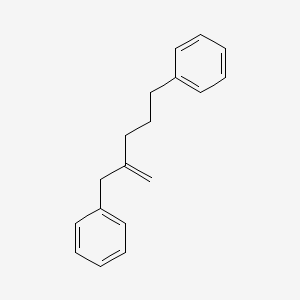
![2-[(2-Fluoro-5-nitrophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14564661.png)
dimethylsilane](/img/structure/B14564669.png)
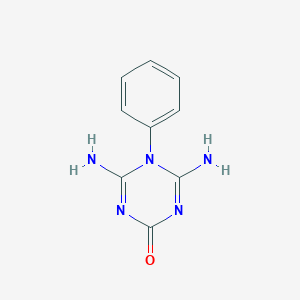
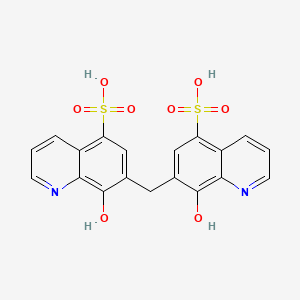
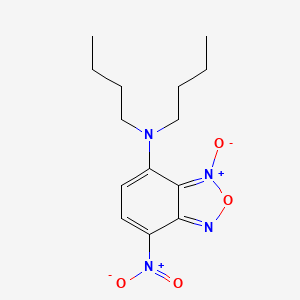
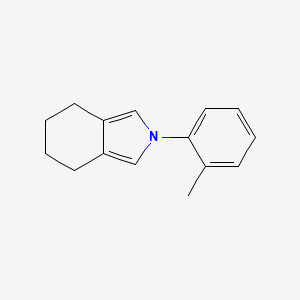
![Phenol, 3-(2-methyl-2-azabicyclo[2.2.1]hept-4-yl)-](/img/structure/B14564701.png)
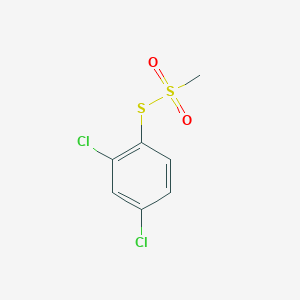
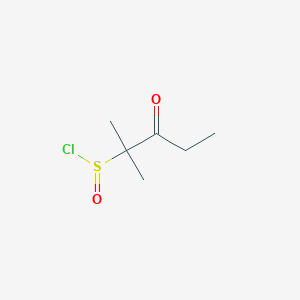
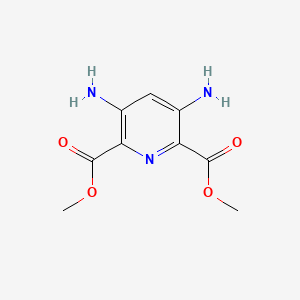
![2,2,2-Trifluoro-N-methyl-N-[2-(methylamino)ethyl]acetamide](/img/structure/B14564731.png)
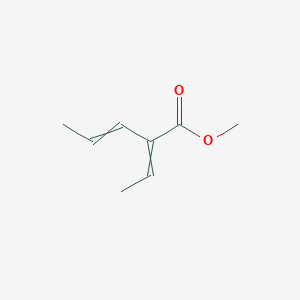
phosphaniumolate](/img/structure/B14564738.png)
